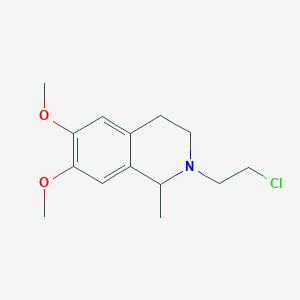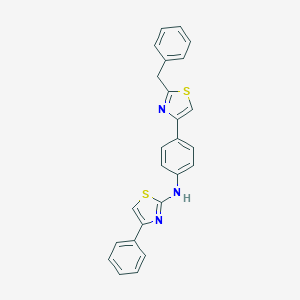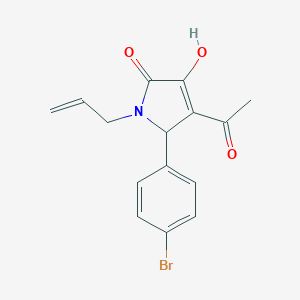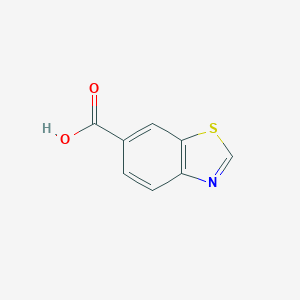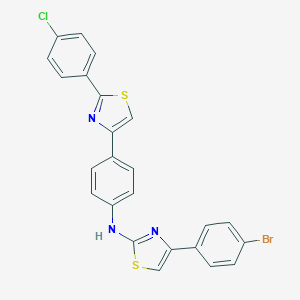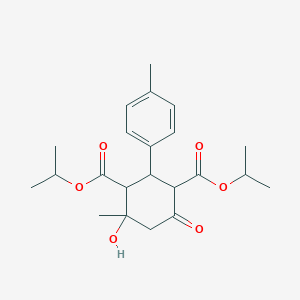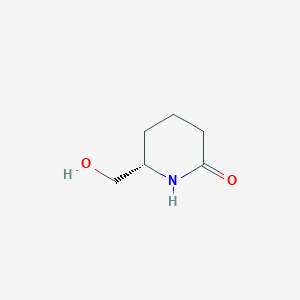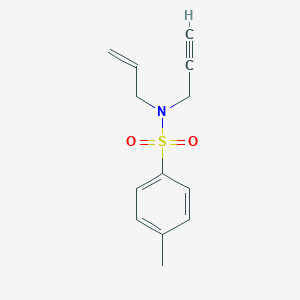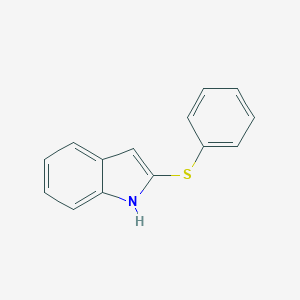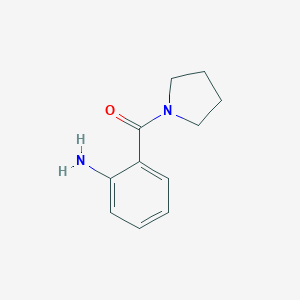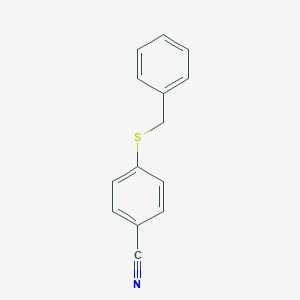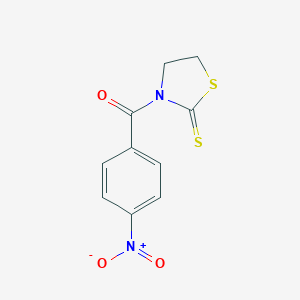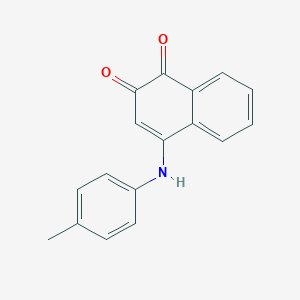
4-(4-Toluidino)-1,2-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.
作用機序
The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.
生化学的および生理学的効果
TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.
実験室実験の利点と制限
TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.
将来の方向性
For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.
合成法
The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.
特性
CAS番号 |
69085-39-8 |
|---|---|
製品名 |
4-(4-Toluidino)-1,2-naphthalenedione |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |
InChIキー |
ICGLGYCHUQDWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
その他のCAS番号 |
69085-39-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



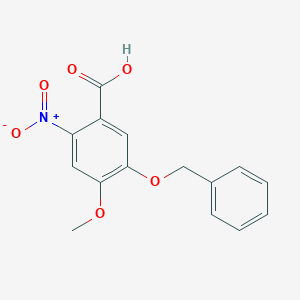
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
